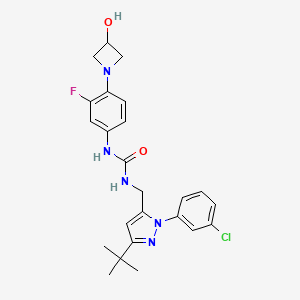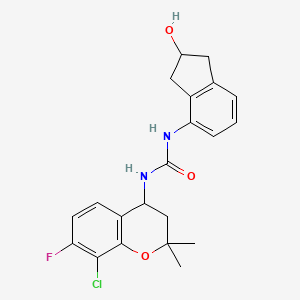![molecular formula C24H25Cl2N3O2 B10834483 N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide](/img/structure/B10834483.png)
N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La préparation de PMID25666693-Composé-74 implique plusieurs voies de synthèse et conditions de réaction. One common method is the solvothermal synthesis, which involves the use of solvents under high temperature and pressure to facilitate the reaction . Another method is the sol-gel process, which involves the transition of a solution system from a liquid “sol” into a solid “gel” phase . Industrial production methods often involve large-scale continuous processing reactors to optimize both the physical and chemical processes, ensuring high yield and purity .
Analyse Des Réactions Chimiques
PMID25666693-Composé-74 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications de la recherche scientifique
PMID25666693-Composé-74 a une large gamme d'applications de recherche scientifique. In chemistry, it is used as a model compound to study the behavior of TRPV1 antagonists . In biology, it is used to investigate the role of TRPV1 in pain perception and inflammation . In medicine, it is being explored for its potential to alleviate cancer-related pain and other types of chronic pain . Additionally, it has industrial applications in the development of new pain-relief medications .
Mécanisme d'action
Le mécanisme d'action de PMID25666693-Composé-74 implique son interaction avec le récepteur TRPV1. As an antagonist, it binds to the receptor and inhibits its activation by noxious stimuli, such as heat and chemical irritants . This inhibition prevents the influx of calcium ions into the cell, thereby reducing the sensation of pain . The molecular targets and pathways involved include the phosphatidylinositol second messenger system and protein kinase C isozymes .
Applications De Recherche Scientifique
PMID25666693-Compound-74 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of TRPV1 antagonists . In biology, it is used to investigate the role of TRPV1 in pain perception and inflammation . In medicine, it is being explored for its potential to alleviate cancer-related pain and other types of chronic pain . Additionally, it has industrial applications in the development of new pain-relief medications .
Mécanisme D'action
The mechanism of action of PMID25666693-Compound-74 involves its interaction with the TRPV1 receptor. As an antagonist, it binds to the receptor and inhibits its activation by noxious stimuli, such as heat and chemical irritants . This inhibition prevents the influx of calcium ions into the cell, thereby reducing the sensation of pain . The molecular targets and pathways involved include the phosphatidylinositol second messenger system and protein kinase C isozymes .
Comparaison Avec Des Composés Similaires
PMID25666693-Composé-74 est unique en termes de haute spécificité et de puissance en tant qu'antagoniste du TRPV1 . Similar compounds include other TRPV1 antagonists, such as capsazepine and AMG 517 . PMID25666693-Composé-74 stands out due to its improved pharmacokinetic properties and reduced side effects . Cela en fait un candidat prometteur pour un développement et une utilisation clinique ultérieurs.
Propriétés
Formule moléculaire |
C24H25Cl2N3O2 |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide |
InChI |
InChI=1S/C24H25Cl2N3O2/c1-24(2,3)17-7-9-18(10-8-17)28-23(31)16-6-11-19(25)21(15-16)29(13-14-30)22-20(26)5-4-12-27-22/h4-12,15,30H,13-14H2,1-3H3,(H,28,31) |
Clé InChI |
PUELSMJKWSTCFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N(CCO)C3=C(C=CC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-(5-hydroxy-1-methylindol-3-yl)propanamide](/img/structure/B10834400.png)
![1-(1H-indazol-4-yl)-3-[(1S,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834404.png)
![1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea](/img/structure/B10834407.png)
![N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide](/img/structure/B10834412.png)
![1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea](/img/structure/B10834413.png)
![2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B10834420.png)
![1-[[5-Tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B10834424.png)


![3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-4-methoxy-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834461.png)
![1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834470.png)
![1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834481.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(methoxymethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B10834485.png)
![(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834489.png)
